3-(4-methylphenyl)-2-(2-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-METHYLPHENYL)-2-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential applications in pharmaceuticals and other industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-METHYLPHENYL)-2-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the reaction of 4-methylbenzene-1,2-diamine with phosgene to form an intermediate isocyanate. This intermediate is then reacted with 2-nitrobenzaldehyde to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Ammonia, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or substituted quinazolinones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(4-METHYLPHENYL)-2-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structural similarity to other biologically active quinazolinones makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 3-(4-METHYLPHENYL)-2-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-METHYLPHENYL)-2-(2-CHLOROPHENYL)-4(3H)-QUINAZOLINONE
3-(4-METHYLPHENYL)-2-(2-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
3-(4-METHYLPHENYL)-2-(2-FLUOROPHENYL)-4(3H)-QUINAZOLINONE
Uniqueness: 3-(4-METHYLPHENYL)-2-(2-NITROPHENYL)-4(3H)-QUINAZOLINONE stands out due to the presence of the nitro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This nitro group can enhance the compound's ability to interact with biological targets, making it a unique candidate for various applications.
Properties
Molecular Formula |
C21H15N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15N3O3/c1-14-10-12-15(13-11-14)23-20(17-7-3-5-9-19(17)24(26)27)22-18-8-4-2-6-16(18)21(23)25/h2-13H,1H3 |
InChI Key |
WJXXFMQOTLKRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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